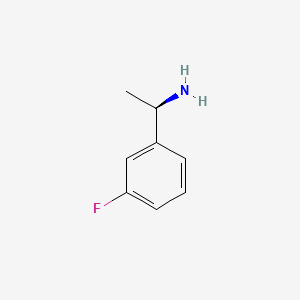

(R)-1-(3-fluorophenyl)ethanamine

描述

Context of Chiral Amines in Organic Chemistry and Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules. nih.gov Their importance is underscored by their prevalence in over 40% of commercially available pharmaceuticals. nih.gov These organic compounds, characterized by a nitrogen atom bonded to a chiral carbon, play a crucial role as resolving agents, chiral auxiliaries, and key structural motifs in stereoselective organic synthesis. sigmaaldrich.comalfachemic.com The physiological and biological activities of many compounds are intrinsically linked to their chirality, making the synthesis of enantiomerically pure amines a significant focus of research. nih.govalfachemic.com

The development of efficient methods for synthesizing chiral amines, particularly α-tertiary amines, has been an area of intensive investigation. rsc.orgrsc.org Traditional chemical routes often face challenges in achieving high stereoselectivity and may require harsh reaction conditions. nih.gov Consequently, modern synthetic strategies, including transition-metal catalysis and biocatalysis, have emerged as powerful tools for the enantioselective construction of these vital compounds. nih.govrsc.orgrsc.org

Significance of Fluorinated Chiral Amines as Research Scaffolds

Fluorinated chiral amines, therefore, represent a particularly valuable class of compounds for research and development. The presence of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.net For instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby prolonging the therapeutic effect of a drug. mdpi.com This has led to a surge in the development of novel synthetic methodologies for accessing a diverse range of fluorinated amine derivatives. researchgate.netacs.org

Rationale for Dedicated Research on (R)-1-(3-Fluorophenyl)ethanamine

This compound, with its specific (R)-configuration and a fluorine atom at the meta-position of the phenyl ring, serves as a valuable and specific building block in asymmetric synthesis. fenjinbio.com Its chirality is a critical feature, as biological systems often exhibit a high degree of stereospecificity, where one enantiomer of a drug may be significantly more active or have a different physiological effect than the other. fenjinbio.com

The 3-fluoro substitution on the phenyl ring influences the electronic properties of the molecule, which can be advantageous in the design of new bioactive compounds. fenjinbio.com Research into this specific compound is driven by its potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. fenjinbio.com For example, derivatives of N-(3-fluorophenyl)acetamide have been investigated as potent and selective Aurora kinase B inhibitors, a promising target for cancer therapy. nih.gov The dedicated study of this compound allows for a deeper understanding of its reactivity and potential applications, paving the way for the development of new and improved chemical entities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVMKIDRJZXQZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426809 | |

| Record name | (R)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761390-58-3 | |

| Record name | (R)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 1 3 Fluorophenyl Ethanamine

Asymmetric Catalysis in (R)-1-(3-Fluorophenyl)ethanamine Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds. For the synthesis of this compound, several catalytic approaches have proven effective, primarily involving the reduction of prochiral precursors.

Enantioselective Hydrogenation of Prochiral Ketone Precursors (e.g., 3-fluoroacetophenone)

The enantioselective hydrogenation of prochiral ketones, such as 3-fluoroacetophenone, is a prominent method for producing chiral amines. amanote.comsigmaaldrich.com This transformation relies on the use of chiral catalysts to control the stereochemical outcome of the hydrogenation reaction.

Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely employed for the asymmetric hydrogenation of olefins and ketones. nih.govnih.gov When complexed with chiral ligands, these metals can create a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to a high enantiomeric excess of one enantiomer. nih.gov For instance, ruthenium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and rhodium complexes with DuPhos ligands have demonstrated considerable success in the asymmetric hydrogenation of various ketones. nih.gov

In the context of synthesizing this compound, a catalyst system composed of a transition metal and a chiral ligand facilitates the enantioselective reduction of 3-fluoroacetophenone. The choice of metal and ligand is crucial for achieving high enantioselectivity.

Table 1: Examples of Transition Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Metal | Chiral Ligand | Application |

| Ru-BINAP | Ruthenium | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | Asymmetric hydrogenation of ketones |

| Rh-DuPhos | Rhodium | DuPhos | Asymmetric hydrogenation of ketones |

Achieving high enantiomeric excess (ee) and chemical yield requires careful optimization of reaction parameters. researchgate.netresearchgate.net Factors such as temperature, hydrogen pressure, solvent, and the catalyst-to-substrate ratio all play a significant role in the outcome of the asymmetric hydrogenation. pku.edu.cnresearchgate.net For example, lower temperatures often lead to higher enantioselectivity, though at the cost of a slower reaction rate. The choice of solvent can also influence both the activity and selectivity of the catalyst. researchgate.net Protic solvents have been shown to be more effective than aprotic ones in certain hydrogenation reactions. researchgate.net The concentration of the chiral modifier and the substrate can also be tuned to maximize the desired product's yield and enantiopurity. researchgate.netpku.edu.cn

Table 2: Key Parameters for Optimization of Asymmetric Hydrogenation

| Parameter | Effect on Reaction |

| Temperature | Lower temperatures often increase enantioselectivity. |

| Hydrogen Pressure | Can influence reaction rate and, in some cases, selectivity. |

| Solvent | Affects catalyst solubility, activity, and selectivity. |

| Catalyst Loading | Impacts reaction kinetics and cost-effectiveness. |

Asymmetric Reduction of Imines and Ketoximes

An alternative to the hydrogenation of ketones is the asymmetric reduction of imines or ketoximes derived from 3-fluoroacetophenone. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric reduction of prochiral imines, offering high enantioselectivity under mild reaction conditions. amazonaws.comnih.govwhiterose.ac.uk These enzymes, often used as whole-cell biocatalysts, can provide access to chiral amines with high enantiomeric excess. nih.gov The reduction of cyclic imines has been successfully demonstrated using IREDs, highlighting their potential for synthesizing a variety of chiral amine structures. nih.govunifi.it

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis provides another robust strategy for obtaining enantiomerically pure amines. This approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvrsc.org

One of the most versatile and widely used chiral auxiliaries is N-tert-butanesulfinamide, developed by Ellman. cas.cnacs.org Condensation of enantiomerically pure N-tert-butanesulfinamide with a ketone, such as 3-fluoroacetophenone, yields an N-tert-butylsulfinyl imine. tandfonline.comorganic-chemistry.org The tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic additions to the imine carbon. cas.cnacs.org

The synthesis of this compound can be achieved through the diastereoselective reduction of the corresponding N-tert-butylsulfinyl imine. The sulfinyl group activates the imine for reduction and, following the reaction, can be readily cleaved under acidic conditions to afford the desired chiral amine in high enantiomeric purity. cas.cnacs.org This methodology has proven to be highly effective for the synthesis of a broad range of fluorinated chiral amines. cas.cnnih.govtandfonline.com

Diastereoselective Additions to Fluorinated Imines

The synthesis of enantiomerically pure amines through the diastereoselective addition of organometallic reagents to imines is a cornerstone of modern asymmetric synthesis. acs.org This strategy relies on the use of a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction. One of the most successful and widely used auxiliaries in this context is N-tert-butylsulfinamide. acs.orgyale.edu

The general approach involves the condensation of a prochiral ketone, such as 3-fluoroacetophenone, with a chiral sulfinamide (e.g., (R)-tert-butylsulfinamide) to form a chiral N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N double bond. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) occurs preferentially from the less sterically hindered face, leading to the formation of a sulfinamide product with high diastereoselectivity. researchgate.net The final step involves the mild acidic cleavage of the sulfinyl group to yield the desired chiral primary amine, this compound, with the chiral auxiliary being easily removed. researchgate.net

The choice of solvent and organometallic reagent can significantly influence the degree and even the direction of diastereoselectivity, allowing for fine-tuning of the reaction to access the desired enantiomer. acs.orgresearchgate.net This methodology is highly valued for its reliability, broad substrate scope, and the high stereochemical purities that can be achieved. yale.edu

Biocatalytic Approaches for this compound and Related Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional stereoselectivity. For the synthesis of this compound, ω-transaminases and amine dehydrogenases are particularly relevant.

ω-Transaminase-Mediated Stereoselective Amination

ω-Transaminases (ω-TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. This capability makes them ideal for the synthesis of chiral amines through several distinct strategies. mdpi.com

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other. To obtain this compound, a racemic mixture of 1-(3-fluorophenyl)ethanamine (B130027) can be treated with an (S)-selective ω-transaminase. The enzyme will selectively recognize and convert the (S)-enantiomer into the corresponding ketone, 3-fluoroacetophenone, while leaving the desired (R)-enantiomer largely unreacted.

This method can produce the (R)-amine with very high enantiomeric excess. However, the maximum theoretical yield is limited to 50%, as half of the starting material is consumed as the undesired enantiomer. The efficiency of the resolution is dependent on the enzyme's selectivity and activity towards the specific substrate.

A more atom-economical approach is the asymmetric synthesis starting from a prochiral ketone. In this process, an (R)-selective ω-transaminase directly converts 3-fluoroacetophenone into this compound. mdpi.com This method has a theoretical maximum yield of 100%, making it highly efficient. mdpi.com

The reaction requires an amine donor, such as L-alanine or isopropylamine (B41738). The choice of amine donor is critical, as the reaction equilibrium often favors the starting materials. diva-portal.org To drive the reaction towards the product, strategies such as using a large excess of the amine donor or employing a secondary enzyme system to remove the ketone byproduct (e.g., lactate (B86563) dehydrogenase to remove pyruvate) are often implemented. Process parameters like pH, temperature, and the use of co-solvents are optimized to maximize conversion and yield.

Table 1: Factors in ω-Transaminase-Mediated Asymmetric Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Choice | Selection of an (R)-selective ω-TA with high activity and stability. | Determines stereoselectivity (e.e. >99%) and reaction rate. |

| Amine Donor | Provides the amino group (e.g., L-Alanine, Isopropylamine). | A large excess is often used to shift the unfavorable equilibrium. |

| Co-product Removal | An auxiliary enzyme (e.g., Lactate Dehydrogenase) or physical removal (e.g., evaporation of acetone) is used. | Prevents the reverse reaction and drives the synthesis to completion. |

| pH and Temperature | Optimized for enzyme activity and stability. | Crucial for achieving high conversion rates in a reasonable timeframe. |

| Co-solvent | Organic solvents like DMSO may be added. | Improves the solubility of hydrophobic substrates like 3-fluoroacetophenone. |

Deracemization combines the advantages of kinetic resolution and asymmetric synthesis to overcome the 50% yield limitation of the former. These one-pot strategies can convert a racemic amine into a single, enantiomerically pure product with a theoretical yield of up to 100%. mdpi.comresearchgate.net

A common approach involves using two stereocomplementary ω-transaminases. researchgate.netnih.gov For instance, an (S)-selective ω-TA first converts the (S)-1-(3-fluorophenyl)ethanamine from the racemate into 3-fluoroacetophenone. Simultaneously or sequentially, a second, (R)-selective ω-TA converts this newly formed ketone into the desired (R)-amine. researchgate.net By continuously removing the (S)-enantiomer and replenishing the (R)-enantiomer, the entire racemic mixture is funneled towards the single desired product. nih.govrsc.org This elegant strategy requires careful selection of enzymes and reaction conditions to ensure the two enzymatic steps work in harmony. acs.org

Amine Dehydrogenase Catalysis for Chiral Amine Synthesis

Amine dehydrogenases (AmDHs) offer another powerful biocatalytic route for the asymmetric synthesis of chiral amines. These enzymes catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the nitrogen source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor.

Engineered AmDHs have demonstrated the ability to convert a wide range of ketones into their corresponding (R)-amines with exceptional stereoselectivity (>99% e.e.). The synthesis of this compound would proceed via the reductive amination of 3-fluoroacetophenone. A significant advantage of AmDHs is the high atom economy, as the reaction uses ammonium (B1175870) formate (B1220265) or another ammonium salt as both the amine source and, in coupled systems, the source of reducing equivalents.

A major challenge in using AmDHs is the high cost of the NAD(P)H cofactor. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is typically achieved by using a second "helper" enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). The helper enzyme oxidizes a cheap co-substrate (e.g., formate or glucose) to regenerate the NAD(P)H consumed by the AmDH, allowing the cofactor to be used in catalytic amounts.

Table 2: Components of Amine Dehydrogenase Catalytic System

| Component | Function | Example |

|---|---|---|

| Primary Enzyme | Catalyzes the stereoselective reductive amination of the ketone. | Engineered (R)-selective Amine Dehydrogenase (AmDH). |

| Substrate | The prochiral ketone to be aminated. | 3-Fluoroacetophenone. |

| Amine Source | Provides the nitrogen atom for the amine group. | Ammonium salts (e.g., ammonium formate). |

| Cofactor | Provides the reducing equivalents (hydride). | NAD⁺/NADH or NADP⁺/NADPH (catalytic amount). |

| Regeneration System | An auxiliary enzyme and its co-substrate that recycle the cofactor. | Formate Dehydrogenase (FDH) with formate, or Glucose Dehydrogenase (GDH) with glucose. |

| Byproducts | The waste products of the reaction. | Water and carbonate (when using FDH). |

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance and Substrate Scope

The use of transaminase (TA) enzymes for the asymmetric amination of a prochiral ketone precursor is a leading strategy for producing this compound. However, naturally occurring transaminases often exhibit limited activity, stability, or selectivity towards synthetically valuable, bulky substrates. To overcome these limitations, enzyme engineering, particularly through directed evolution, has been instrumental.

A landmark achievement in this area was the development of a highly efficient, (R)-selective transaminase for the manufacture of Sitagliptin. mdpi.comtandfonline.com Researchers initiated the process by identifying a transaminase from Arthrobacter sp. with marginal activity. tandfonline.com Through a combination of computational modeling and multiple rounds of directed evolution, a final enzyme variant was created that harbored 27 mutations. mdpi.comtandfonline.comnih.gov This extensive engineering campaign resulted in a biocatalyst with a staggering ~27,000-fold increase in activity compared to the wild-type enzyme. The optimized enzyme enabled the process to be run at a high substrate concentration (200 g/L of prositagliptin ketone) in 50% DMSO, achieving a 92% isolated yield of the desired amine product with exceptional stereopurity (>99.95% enantiomeric excess). mdpi.comtandfonline.com

In a similar vein, another research effort focused on improving an (R)-selective transaminase, (R)-ATA5, for the biosynthesis of a Sitagliptin analog. bohrium.com Employing two rounds of directed evolution that combined error-prone PCR with site-directed saturation and combinatorial mutagenesis, they generated the variant ATA5/F189H/S236T/M121H. This engineered enzyme demonstrated a 10.2-fold increase in activity and a 4-fold improvement in thermal stability at 45°C, highlighting the power of directed evolution to enhance multiple catalytic parameters simultaneously. bohrium.com

Table 1: Comparison of Wild-Type and Engineered Transaminases for Sitagliptin Intermediate Synthesis

| Enzyme Variant | Engineering Strategy | Key Improvements | Reported Yield/Conversion | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Engineered Arthrobacter sp. TA | Directed Evolution (27 mutations) | ~27,000-fold activity increase; High substrate tolerance (200 g/L) | 92% isolated yield | >99.95% | tandfonline.com |

| ATA5/F189H/S236T/M121H | Directed Evolution (epPCR, Saturation Mutagenesis) | 10.2-fold activity increase; 4-fold improved half-life at 45°C | 93.1% conversion | >99% | bohrium.com |

Multi-Enzymatic Cascade Reactions for Efficient Chiral Amine Production

Multi-enzyme cascade reactions, which mimic nature's metabolic pathways, offer an elegant approach to chemical synthesis by combining multiple reaction steps in a single pot. This strategy minimizes intermediate purification, reduces waste, and can overcome unfavorable reaction equilibria. Several such cascades have been designed for the production of the Sitagliptin intermediate.

One prominent strategy involves the use of an esterase or lipase (B570770) to first hydrolyze a stable β-keto ester substrate, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, into its corresponding β-keto acid. frontiersin.orgresearchgate.net This intermediate is intrinsically unstable and prone to decarboxylation, but its in-situ formation allows for immediate conversion by a second enzyme, an (R)-selective transaminase, to the desired chiral amine. nih.govfrontiersin.org

A significant challenge in transamination reactions is product inhibition or unfavorable equilibria caused by the ketone by-product of the amino donor. To address this, more complex cascades have been developed. In one system, benzylamine (B48309) was used as a cost-effective amino donor. nih.govfrontiersin.orgnih.gov The benzaldehyde (B42025) by-product, which can inhibit the transaminase, was removed from the reaction by incorporating two additional enzymes: an aldehyde reductase (AHR) and a formate dehydrogenase (FDH) for cofactor regeneration. nih.govfrontiersin.orgnih.gov This four-enzyme system, using a transaminase from Roseomonas deserti (TARO), successfully produced the Sitagliptin intermediate with conversions ranging from 72% to 91% and a 61% isolated yield on a gram scale. nih.govfrontiersin.orgnih.gov

Another innovative cascade design employs a dual-transaminase system to recycle the amino donor. researchgate.net In this process, the primary transaminase converts the β-keto acid to the Sitagliptin intermediate using (S)-α-methylbenzylamine ((S)-α-MBA) as the amino donor. The acetophenone (B1666503) by-product is then converted back to (S)-α-MBA by a second, different transaminase, driving the reaction to completion. This system achieved a 98% conversion on a preparative scale. researchgate.net

Table 2: Multi-Enzyme Cascade Strategies for Sitagliptin Intermediate Synthesis

| Cascade System | Key Enzymes | Amino Donor | Strategy | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Four-Enzyme Cascade | Esterase (EstPS), Transaminase (TARO), Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | Benzylamine | In-situ substrate formation and by-product removal | 72-91% conversion; 61% isolated yield | nih.gov, frontiersin.org, nih.gov |

| Dual-Transaminase Cascade | Esterase (EstPS), Primary Transaminase (TAIC), Recycling Transaminase | (S)-α-methylbenzylamine | In-situ substrate formation and amino donor recycling | 98% conversion | researchgate.net |

Green Chemistry and Sustainable Synthesis Innovations

In line with the principles of green chemistry, modern synthetic methodologies aim to improve safety, reduce waste, and increase process efficiency. Flow chemistry and novel activation methods are at the forefront of these innovations for pharmaceutical manufacturing.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability.

The enzymatic synthesis of the Sitagliptin free base has been successfully adapted to a continuous flow process using a microchannel reactor. google.com In a patented method, two separate solutions—one containing the reaction substrate dissolved in DMSO and another containing the enzyme system (including the transaminase and isopropylamine as the amino donor)—are pumped into the reactor. google.com The process is maintained at a controlled temperature of 40-50 °C with a retention time between 30 and 120 minutes. A key advantage of this setup is the ability to concentrate unreacted starting materials from the post-reaction mixture and recycle them back into the feed stream, maximizing material utilization. This continuous process is noted for its high yield, simple operation, and improved production efficiency. google.com The precise control over parameters like residence time and temperature afforded by flow reactors is critical for optimizing reaction performance. researchgate.net

Advanced Reaction Mechanisms and Stereochemical Control

Elucidation of Catalytic Mechanisms in Asymmetric Reactions

The asymmetric synthesis of (R)-1-(3-fluorophenyl)ethanamine is predominantly achieved through two main catalytic routes: asymmetric hydrogenation of a prochiral imine and asymmetric reductive amination of 3-fluoroacetophenone. Both pathways rely on sophisticated transition metal catalysts, typically based on rhodium (Rh), iridium (Ir), or ruthenium (Ru), in combination with chiral ligands.

The catalytic cycle for the asymmetric hydrogenation of the N-substituted imine of 3-fluoroacetophenone generally proceeds through a series of well-defined steps. While a specific detailed mechanism for this exact substrate is not extensively published, a generally accepted mechanism for rhodium-catalyzed hydrogenation of similar imines can be proposed. nih.govnih.gov The cycle is initiated by the coordination of the imine to the chiral rhodium catalyst. This is followed by the oxidative addition of molecular hydrogen to the metal center, forming a dihydrido-rhodium species. Subsequently, a migratory insertion of the imine into one of the Rh-H bonds occurs, leading to the formation of a rhodium-amido intermediate. The stereochemistry of the final product is determined at this crucial step, where the chiral ligand environment dictates the facial selectivity of the hydride transfer. Finally, reductive elimination of the chiral amine product regenerates the active catalyst, allowing it to enter a new catalytic cycle. The presence of a thiourea (B124793) cocatalyst has been shown to assist in the activation of unprotected N-H imines in some Rh-catalyzed systems through hydrogen-bonding interactions. nih.govnih.gov

In the case of iridium-catalyzed direct asymmetric reductive amination , the reaction of 3-fluoroacetophenone with an amine source, such as ammonia (B1221849) or a primary amine, and a hydrogen source occurs in a single pot. nih.govresearchgate.net The proposed mechanism involves the initial formation of a hemiaminal intermediate from the ketone and the amine, which then dehydrates to form the corresponding imine or enamine in situ. The chiral iridium catalyst, often featuring a phosphoramidite (B1245037) ligand, then coordinates to the imine. nih.gov The key stereodetermining step is the subsequent transfer of a hydride from the iridium complex to the prochiral C=N bond of the imine. nih.gov Density functional theory (DFT) studies on similar systems suggest that the amine substrate can act as a ligand for the iridium center, stabilized by hydrogen bonding, and that the hydride transfer likely occurs via an outer-sphere mechanism. nih.gov

Factors Governing Enantioselectivity and Diastereoselectivity

The enantioselectivity and diastereoselectivity in the synthesis of this compound are critically influenced by a multitude of factors, including the choice of metal catalyst, the structure of the chiral ligand, the solvent, temperature, and pressure. The interplay of these parameters is crucial for achieving high enantiomeric excess (ee).

The chiral ligand is arguably the most important factor in determining the stereochemical outcome. Ligands with C2-symmetry, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, have been shown to be effective in the rhodium-catalyzed asymmetric transfer hydrogenation of related ketones. researchgate.net The rigid backbone of these ligands creates a well-defined chiral pocket around the metal center, which effectively shields one face of the prochiral substrate, leading to preferential formation of one enantiomer. The electronic and steric properties of the ligand can be fine-tuned to optimize selectivity. rsc.org

The metal center (e.g., Rh, Ir, Ru) also plays a significant role. For instance, iridium catalysts with sterically tunable phosphoramidite ligands have demonstrated high efficiency and enantioselectivity in the direct asymmetric reductive amination of a broad range of ketones. nih.gov Ruthenium catalysts, often in combination with diamine and diphosphine ligands, are also widely used for asymmetric hydrogenation. rsc.orgmdpi.com

Reaction conditions such as solvent, temperature, and hydrogen pressure are also key variables. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of key intermediates in the catalytic cycle. Temperature can affect the rate of reaction and, in some cases, the enantioselectivity. Hydrogen pressure is a critical parameter in asymmetric hydrogenation reactions.

The following interactive table summarizes research findings on the impact of different catalytic systems on the enantioselectivity of reactions similar to the synthesis of this compound, highlighting the importance of catalyst and ligand choice.

| Catalyst Precursor | Chiral Ligand | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |

| [RhIII(Cp*)Cl2]2 | C2-symmetric fluorene-diamine | 4'-fluoroacetophenone | Asymmetric Transfer Hydrogenation | >99% | researchgate.net |

| [Ir(cod)Cl]2 | (R)-L6 (phosphoramidite) | Acetophenone (B1666503) | Direct Asymmetric Reductive Amination | 95% | nih.gov |

| [Rh(cod)2]BF4 | DuanPhos | β-Amino Ketone | Asymmetric Hydrogenation | >99% | thieme-connect.de |

| Ru(OAc)2(C3-TunePhos) | C3-TunePhos | Alkyl Aryl Ketones | Direct Reductive Amination | up to 98% | osi.lv |

In syntheses involving a chiral auxiliary , such as those employing Ellman's tert-butanesulfinamide, diastereoselectivity is the primary stereochemical consideration. osi.lv The chiral auxiliary is condensed with 3-fluoroacetophenone to form a chiral N-sulfinyl imine. Subsequent reduction of this imine leads to the formation of a diastereomeric mixture of the corresponding sulfinamide. The stereochemical outcome of this reduction is governed by the directing effect of the chiral sulfinyl group, which favors the approach of the reducing agent from one face of the C=N double bond. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Influence of Substituent Effects on Stereochemical Outcomes

The electronic properties and position of substituents on the phenyl ring of the substrate can have a profound impact on the stereochemical outcome of the asymmetric synthesis. In the case of this compound, the fluorine atom at the meta position exerts a significant electronic effect.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring influences the electron density of the prochiral carbonyl or imine group. The meta-positioning of the fluorine atom primarily exerts an inductive electron-withdrawing effect (-I effect). This effect can influence the reactivity of the substrate and its interaction with the chiral catalyst. For instance, the increased electrophilicity of the imine carbon can affect the rate of hydride transfer.

In some catalytic systems, a Hammett-type relationship can be observed, where a correlation exists between the electronic parameter (σ) of the substituent and the enantioselectivity of the reaction. However, steric effects can also play a crucial role, and the interplay between electronic and steric factors is often complex and catalyst-dependent. Further detailed mechanistic and kinetic studies are required to fully elucidate the specific influence of the 3-fluoro substituent on the stereochemical control in the synthesis of this compound.

Applications and Research on Derivatives of R 1 3 Fluorophenyl Ethanamine

(R)-1-(3-Fluorophenyl)ethanamine as a Key Chiral Building Block

This compound is a chiral organic compound valued in synthetic chemistry for its specific three-dimensional structure and reactive functional groups. masterorganicchemistry.comalchempharmtech.com Its structure features a benzene ring substituted with a fluorine atom at the 3-position, and an ethanamine group at the 1-position. The carbon atom attached to the amine group is a stereocenter with the (R)-configuration, making the molecule chiral. masterorganicchemistry.com This chirality is crucial in drug development and asymmetric synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. The primary amine group is basic and provides a reactive site for further chemical modifications. alchempharmtech.com

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound as a chiral building block stems from its ability to introduce a defined stereocenter and a fluorinated phenyl group into a target molecule. alchempharmtech.com In complex organic synthesis, constructing molecules with precise spatial arrangements of atoms is a fundamental challenge. Chiral building blocks like this compound serve as foundational starting materials, providing a pre-defined chiral center that guides the stereochemistry of subsequent reactions. This approach, often referred to as the "chiral pool" strategy, is an efficient method for creating enantiomerically pure complex molecules. The presence of both a reactive amine handle and a fluorophenyl moiety allows for its incorporation into a wide array of larger, more intricate molecular architectures. The amine can be used as a nucleophile or as a directing group, while the aromatic ring can be modified through various substitution reactions.

Intermediate in Pharmaceutical and Agrochemical Research

The structural motifs present in this compound are of significant interest in the design of new bioactive compounds for the pharmaceutical and agrochemical industries. masterorganicchemistry.comalchempharmtech.com The incorporation of fluorine into drug candidates can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to improved efficacy and a better pharmacokinetic profile.

As an intermediate, this compound provides a reliable route to introduce both chirality and a fluorine-containing aromatic ring, which are features found in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Researchers utilize this building block to synthesize libraries of new compounds for screening purposes, aiming to identify novel therapeutic agents or crop protection products. Its role as an intermediate allows for the systematic exploration of the chemical space around a particular pharmacophore, facilitating structure-activity relationship (SAR) studies.

Synthesis and Investigation of this compound Analogues

Structural Modifications and Derivatization Strategies (e.g., N-alkylation, acylation, aromatic substitutions)

The primary amine group of this compound is a versatile functional group that allows for a variety of structural modifications. Common derivatization strategies include N-alkylation and N-acylation.

N-alkylation can be achieved through processes like reductive amination. wikipedia.orglibretexts.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com This method is highly efficient for creating new carbon-nitrogen bonds and avoids the problem of overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acetic anhydride, to form an amide. mdpi.com This reaction is typically straightforward and high-yielding. For instance, N-acetylation is a common transformation that can be used to protect the amine group or to introduce an acetyl moiety as part of a larger molecular design. mdpi.com

The fluorophenyl ring can also undergo aromatic substitution reactions, although the fluorine atom acts as a deactivating group. Electrophilic aromatic substitution would likely be directed to the positions ortho and para to the alkylamine substituent, and meta to the fluorine atom.

These derivatization strategies are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound.

| Derivatization Strategy | Reagents | Product Type |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride, Acetic Anhydride | Amide |

| Aromatic Substitution | Electrophile, Catalyst | Substituted Phenyl Derivative |

Design and Synthesis of Fluorinated Isosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of hydrogen atoms or functional groups with fluorine or fluorine-containing groups is a common strategy in drug design to create bioisosteres with improved properties. nih.gov The unique electronic properties and small size of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced metabolic stability and binding affinity. nih.gov

While specific examples detailing the direct use of this compound to synthesize fluorinated isosteres are not prevalent in the provided search results, its structure makes it a suitable precursor for such endeavors. The existing fluorophenyl moiety can be further functionalized, or the molecule as a whole can be incorporated into a larger structure where the fluorinated group mimics another functional group. The principles of biomimetic reductive amination of fluorinated carbonyl compounds can be applied to synthesize a variety of fluorine-containing amines that may serve as isosteres of other biologically important molecules. nih.gov

Synthesis of Polycyclic and Heterocyclic Derivatives

The reactive amine of this compound serves as a key functional group for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals. bu.edu.egnih.gov Heterocycles like imidazoles and pyrimidines are common targets in medicinal chemistry.

Imidazole Synthesis: General synthetic routes to imidazoles, such as the van Leusen imidazole synthesis, involve the reaction of an imine with tosylmethyl isocyanide (TosMIC). mdpi.com this compound could be condensed with an appropriate aldehyde to form the required imine precursor, which could then undergo cyclization to form a chiral, substituted imidazole. mdpi.com

Pyrimidine Synthesis: The Pinner synthesis is a classic method for constructing pyrimidine rings, typically involving the condensation of an amidine with a 1,3-dicarbonyl compound. mdpi.com While this compound is not an amidine itself, it can be converted into one or used in multicomponent reactions that lead to pyrimidine derivatives. For example, it could serve as the amine component in reactions designed to build the pyrimidine core. organic-chemistry.org The synthesis of complex heterocyclic structures often relies on the strategic use of functionalized building blocks to create the desired ring system with specific stereochemistry.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Imidazole | van Leusen Synthesis (Imine + TosMIC) | Source of the chiral imine precursor |

| Pyrimidine | Pinner Synthesis (Amidine + 1,3-Dicarbonyl) | Amine component in multicomponent reactions or precursor to an amidine |

Pharmacological and Biological Research Context

Research on Interaction with Specific Molecular Targets

Investigations into the derivatives of (R)-1-(3-fluorophenyl)ethanamine have sought to characterize their binding profiles at various enzymes and receptors, which is crucial for understanding their mechanism of action.

Analogues of this compound have been evaluated for their ability to bind to specific molecular targets, including enzymes and receptors. For instance, research into analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has explored their inhibitory activity against human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org One such analogue, compound 3c, demonstrated a binding energy of -7.05 kcal/mol with ENT1, indicating a stable interaction. frontiersin.org The study identified that while some analogues were inactive, others showed selective inhibition of either ENT1 or ENT2. frontiersin.org

In other research, the N-methyl-D-aspartate (NMDA) receptor, a key player in the neurophysiology of depression, has been a target of interest. biomolther.orgnih.gov An analogue of phencyclidine (PCP), 4-F-PCP, has been shown to ameliorate depressive-like behaviors through NMDA receptor antagonism. biomolther.org Furthermore, agonists of the Sigma-1 receptor (S1R) are known to exhibit antidepressant-like activity, making S1R a novel target in depression therapy. researcher.life

A significant area of research for analogues has been their interaction with monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov These transporters regulate the levels of key neurotransmitters in the synaptic cleft. nih.gov The development of triple reuptake inhibitors (TRIs), which block all three transporters, has been a strategy in the search for new antidepressants with potentially faster onset and greater efficacy. nih.govnih.gov

Studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are structural analogues, have detailed their binding affinities for DAT and SERT. nih.gov Molecular modeling predicts that certain analogues bind to an inward-facing conformation of the DAT. nih.gov Research on citalopram (B1669093) analogues has also provided insights into the serotonin transporter, describing a high-affinity primary (S1) and a low-affinity secondary (S2) binding site. researchgate.net

Table 1: Monoamine Transporter Binding Affinities of Selected Analogues

| Compound | Target | Binding Affinity (Ki) | Source |

| 3b (JJC8-091) | DAT | 230 nM | nih.gov |

| 4b (JJC8-088) | DAT | 2.60 nM | nih.gov |

| Piperidine (B6355638) Analogues (20a-d) | DAT | 3–382 nM | nih.gov |

| Aryl/Heteroaryl Piperazine (B1678402) Analogues (21a-d) | DAT | 91.6–725 nM | nih.gov |

| Sulfinyl Analogues (22a-d) | DAT | 2.48–24.8 µM | nih.gov |

| Dimeric Ligand 15 | SERT S1 | 19.7 nM | researchgate.net |

| Dimeric Ligand 51 | SERT S1 | 30.2 nM | researchgate.net |

Exploration of Neuromodulatory Effects in Analogues

The neuromodulatory effects of this compound analogues are closely linked to their interaction with monoamine transporters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, these compounds can significantly alter neurotransmission. nih.govnih.gov Synthetic substrates like amphetamine and its derivatives can compete with physiological monoamines for transport and induce neurotransmitter efflux, further highlighting the neuromodulatory potential of phenethylamine-like structures. nih.gov The development of TRIs is based on the hypothesis that modulating all three monoamine systems simultaneously could address a wider range of depressive symptoms, including anhedonia, which is linked to dopamine activity. nih.gov

Research into Potential Biological Activities of Analogues (e.g., antidepressant-like effects, anticancer activity)

The structural scaffold of this compound has been incorporated into molecules tested for various biological activities, most notably for antidepressant and anticancer effects.

Antidepressant-Like Effects: Novel triple reuptake inhibitors, such as PRC025 and PRC050, have demonstrated antidepressant-like activity in animal models. nih.gov In the forced swim test and tail suspension test, these compounds reduced immobility time, an indicator of antidepressant efficacy. nih.gov Similarly, the PCP analogue 4-F-PCP was found to have promising antidepressant-like properties, significantly decreasing immobility time in behavioral tests. biomolther.org Repeated treatment with 4-F-PCP showed consistent and effective antidepressant-like effects over time. biomolther.org

Anticancer Activity: A diverse range of heterocyclic compounds containing structural features similar to this compound have been synthesized and evaluated for their antiproliferative properties against various human cancer cell lines.

1,3,4-Oxadiazol-2-amine Analogues: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed significant activity, particularly against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov

1,2,4-Triazol-3-amine Analogues: Compound 4e from a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was most sensitive against the CNS cancer cell line SNB-75. mdpi.com Compound 4i from the same series also showed promising activity against several cell lines, including SNB-75 and OVCAR-5. mdpi.com

Isosteviol-Based Aminoalcohols: In a study of isosteviol (B191626) derivatives, which included the use of (R)-4-fluoro-α-methylbenzylamine in the synthesis, several compounds exhibited antiproliferative activity against cervical (HeLa), breast (MDA-MB-231, MCF-7), and ovarian (A2780) cancer cell lines. nih.gov

1,3-Thiazole Derivatives: A series of 2-(substituted)amino-1,3-thiazole derivatives were screened for cytotoxicity against the Leukemia HL-60 cell line, with compound 4b emerging as a promising candidate that induces cell cycle arrest and apoptosis. researchgate.net

Table 2: Anticancer Activity of Selected Analogues

| Compound Class | Example Compound | Most Sensitive Cell Lines | Source |

| 1,3,4-Oxadiazol-2-amine | 4s | Melanoma (MDA-MB-435), Leukemia (K-562) | nih.gov |

| 1,2,4-Triazol-3-amine | 4e | CNS Cancer (SNB-75) | mdpi.com |

| 1,2,4-Triazol-3-amine | 4i | CNS Cancer (SNB-75), Ovarian Cancer (OVCAR-5) | mdpi.com |

| 1,3-Thiazole | 4b | Leukemia (HL-60) | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental to optimizing the pharmacological properties of lead compounds. For derivatives related to this compound, these studies have provided critical insights.

In the development of atypical DAT inhibitors, replacing a piperazine ring with a piperidine ring (e.g., compounds 20a-d) was found to improve metabolic stability while maintaining DAT binding affinity. nih.gov However, incorporating an aromatic ring directly onto the terminal piperazine nitrogen significantly reduced DAT selectivity over SERT. nih.gov

Metabolic Stability Studies of Analogues in Preclinical Models

The therapeutic potential of a compound is highly dependent on its metabolic stability. Research on analogues of this compound has addressed this aspect. In the pursuit of improved DAT inhibitors, compound 4b, despite having high DAT affinity, was found to be rapidly metabolized in mouse liver microsomes (only 4% remaining after 1 hour). nih.gov In contrast, compound 3b showed lower DAT affinity but significantly higher metabolic stability (t1/2 of 60 minutes). nih.gov Further modifications, such as replacing the piperazine with a piperidine ring, yielded analogues with even better metabolic stability in rat liver microsomes. nih.gov

Studies on other fluorinated compounds, such as [18F]3-fluoro-4-aminopyridine, have shown that metabolism can be rapid and is often mediated by cytochrome P450 enzymes, particularly CYP2E1. nih.gov This work highlights the challenges in developing metabolically stable fluorinated amine compounds for in vivo applications. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are indispensable in silico techniques for predicting the binding mode and affinity of a ligand within the active site of a protein. For (R)-1-(3-fluorophenyl)ethanamine, these methods can provide critical insights into its potential interactions with biological targets, guiding the design of more potent and selective molecules.

Docking simulations involve placing the three-dimensional structure of the ligand into the binding site of a receptor and evaluating the stability of the resulting complex. The scoring functions used in these simulations estimate the binding free energy by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

While specific docking studies on this compound are not extensively documented in the public domain, studies on structurally similar phenylethylamines and other fluorinated molecules provide a strong basis for predicting its behavior researchgate.netscispace.com. For instance, phenylethylamines have been docked into the colchicine binding site of tubulin, demonstrating their potential as microtubule targeting agents researchgate.netscispace.com. In such a context, the 3-fluorophenyl group of this compound would be expected to engage in hydrophobic and potentially halogen-bonding interactions within the binding pocket. The primary amine group is a key site for hydrogen bonding, acting as a hydrogen bond donor to acceptor residues like aspartate or glutamate, or the backbone carbonyls of the protein.

The table below illustrates the types of interactions that this compound is predicted to form with a hypothetical protein active site, based on common interactions seen with similar ligands.

| Interaction Type | Potential Interacting Residues in Target | Functional Group on Ligand |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O | Amine (-NH2) |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp, Ala | Phenyl Ring, Methyl Group |

| π-π Stacking | Phe, Tyr, Trp, His | Phenyl Ring |

| Cation-π Interactions | Phe, Tyr, Trp, His | Protonated Amine (-NH3+) |

| Halogen Bonding | Main-chain C=O, Ser, Thr | Fluorine (-F) |

Density Functional Theory (DFT) Applications for Electronic Properties and Binding Affinities

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides a way to calculate various molecular properties, such as charge distribution, molecular orbital energies, and reactivity descriptors, which are fundamental to understanding a molecule's behavior and its interactions with other molecules.

For this compound, the fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties. Fluorine is a highly electronegative atom, and its presence leads to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect). This can alter the acidity of the amine proton and the nucleophilicity of the nitrogen atom. DFT calculations can precisely quantify these effects.

A study on 3-fluorophenylboronic acid using DFT calculations provided insights into the electronic properties of the 3-fluorophenyl group, which are transferable to this compound nih.gov. The calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule. A smaller gap suggests higher reactivity.

The electrostatic potential map, another output of DFT calculations, can visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. For this compound, the amine group would be an electron-rich region, while the fluorine and the adjacent ring carbons would be relatively electron-poor. These electronic features are critical in determining the binding affinities with biological targets, as they govern electrostatic and hydrogen bonding interactions.

The table below presents a hypothetical comparison of calculated electronic properties for phenylethylamine and its 3-fluoro derivative, based on general principles and findings from related DFT studies nih.govresearchgate.net.

| Property | Phenylethylamine | 3-Fluorophenylethylamine |

| HOMO Energy (eV) | -5.8 | -6.0 |

| LUMO Energy (eV) | 0.5 | 0.3 |

| HOMO-LUMO Gap (eV) | 6.3 | 6.3 |

| Dipole Moment (Debye) | 1.4 | 2.1 |

In Silico Approaches for Enzyme Design and Substrate Specificity Prediction

The synthesis of enantiomerically pure chiral amines like this compound is of great importance in the pharmaceutical industry. Biocatalysis, using enzymes such as transaminases, imine reductases, and amine dehydrogenases, offers a green and highly selective alternative to traditional chemical synthesis nih.govnih.govfrontiersin.org. In silico methods are playing an increasingly crucial role in the discovery, understanding, and engineering of these enzymes for desired reactivity and specificity frontiersin.orgmdpi.com.

Computational tools are employed to screen genomic databases for novel enzymes with potential activity towards specific substrates frontiersin.org. Homology modeling can be used to build three-dimensional structures of these enzymes if an experimental structure is not available. Subsequently, molecular docking can predict how a substrate, such as the prochiral ketone precursor to this compound, binds in the active site. This information is vital for rational enzyme design, where specific amino acid residues in the active site are mutated to improve substrate binding, catalytic efficiency, or stereoselectivity mdpi.com.

For instance, to favor the production of the (R)-enantiomer, the active site can be engineered to sterically hinder the binding of the substrate in a pro-(S) orientation. Machine learning algorithms are also being developed to predict enzyme-substrate interactions and to guide enzyme engineering efforts, accelerating the development of bespoke biocatalysts mdpi.com.

The table below summarizes key enzymes used in chiral amine synthesis and the application of in silico methods in their development.

| Enzyme Class | Reaction Catalyzed | Application of In Silico Methods |

| ω-Transaminases (ω-TAs) | Prochiral ketone + Amine donor → Chiral amine + Ketone | Homology modeling, molecular docking to predict substrate binding and stereoselectivity, rational design of active site residues to accommodate bulky substrates mdpi.com. |

| Imine Reductases (IREDs) | Imine → Chiral amine | Genome mining for novel IREDs, docking studies to explain substrate specificity, molecular dynamics simulations to understand enzyme flexibility frontiersin.org. |

| Amine Dehydrogenases (AmDHs) | Ketone + Ammonia (B1221849) + Cofactor → Chiral amine | Structure-based rational design to improve activity and stereoselectivity frontiersin.org. |

Conformational Analysis and Stereoelectronic Effects in Fluorinated Amines

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. For flexible molecules like this compound, which has a rotatable bond between the phenyl ring and the ethylamine side chain, multiple conformers can exist.

Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational landscape of a molecule and determine the relative energies of different conformers. A study on the monohydrated cluster of the related ortho-fluorinated 2-phenylethylamine combined experimental spectroscopy with DFT calculations to confirm the three-dimensional structure and analyze noncovalent interactions nih.gov. Such studies reveal how the fluorine atom influences the conformational preferences of the side chain through intramolecular interactions.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms wikipedia.orge-bookshelf.deresearchgate.net. In fluorinated compounds, these effects can be significant. For example, hyperconjugation, an interaction between a filled bonding orbital and an adjacent empty anti-bonding orbital, can stabilize certain conformations. The presence of the electronegative fluorine atom can influence the energy levels of the molecular orbitals of the phenyl ring, which in turn can affect the rotational barrier of the ethylamine side chain. The interplay of steric hindrance and these stereoelectronic effects ultimately dictates the preferred conformation of the molecule, which is the conformation that will bind to a biological target.

The table below outlines the key factors influencing the conformational preference of fluorinated amines.

| Factor | Description |

| Steric Hindrance | Repulsive interactions between bulky groups that favor staggered conformations. |

| Torsional Strain | Strain due to eclipsing bonds, which is minimized in staggered conformations. |

| Hyperconjugation | Stabilizing interactions between σ-bonding orbitals and adjacent π* or σ* anti-bonding orbitals. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds, which can be attractive or repulsive depending on their orientation. |

| Gauche Effect | A tendency for a molecule to adopt a gauche conformation when it has adjacent electronegative atoms. |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, FT-IR, HRMS)

Spectroscopic methods are fundamental to the structural confirmation of (R)-1-(3-fluorophenyl)ethanamine, ensuring the correct connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The aromatic protons on the fluorophenyl ring would appear as a complex multiplet pattern in the aromatic region. The methine proton (CH) adjacent to the amino group and the phenyl ring would likely appear as a quartet, coupled to the methyl protons. The methyl protons (CH₃) would present as a doublet, coupled to the single methine proton. The amine (NH₂) protons can appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the fluorophenyl ring would show distinct signals, with their chemical shifts influenced by the fluorine substituent. The chiral carbon atom (the one bonded to the amino group) and the methyl carbon would also have characteristic resonances.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Primary amine, often appears as a doublet. researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic ring C-H bonds. |

| C-H Stretch (Aliphatic) | 3000-2850 | Methyl and methine C-H bonds. |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations. |

| N-H Bend | 1650-1580 | Primary amine scissoring vibration. |

| C-F Stretch | 1250-1000 | Carbon-fluorine bond vibration. |

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine the molecular formula with a high degree of confidence. For a molecule with the formula C₈H₁₀FN, the expected exact mass would be approximately 139.0797 g/mol . nih.gov The measured mass from HRMS analysis should align closely with this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying the enantiomers of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. csfarmacie.czphenomenex.com For the analysis of chiral amines like 1-(3-fluorophenyl)ethanamine (B130027), polysaccharide-based CSPs are often effective. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers. chemicalbook.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for determining the chemical purity of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. This method can detect and identify volatile impurities. For chiral analysis using GC, a chiral stationary phase is required to separate the enantiomers. mit.edu Derivatization of the amine with a suitable reagent can also enhance volatility and improve chromatographic separation. nih.gov

Environmental and Sustainability Aspects of Production

Assessment of Environmental Impact of Synthetic Routes

The environmental impact of a synthetic route is quantified using various green chemistry metrics. wikipedia.orgnih.gov These metrics provide a framework for evaluating the "greenness" of a process by measuring factors like waste generation, resource utilization, and potential environmental hazards. nih.govresearchgate.net

Key metrics used in the assessment include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orgcareerchem.com A higher atom economy signifies a more efficient reaction with less waste generated as by-products.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of total waste produced to the mass of the product. wikipedia.orgnih.gov The pharmaceutical industry traditionally has a very high E-factor, often between 25 and 100, due to complex, multi-step syntheses, though this is improving with greener technologies.

Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. nih.govacsgcipr.org It is a holistic metric that captures the total waste generated and is a key indicator of process efficiency and environmental impact. acsgcipr.orgnih.gov The goal is to have a PMI value as low as possible.

Traditional chemical routes for producing chiral amines often involve stoichiometric reagents, harsh reaction conditions, and multiple protection/deprotection steps, leading to poor atom economy, high E-Factors, and substantial PMI values. tudelft.nl For instance, classical resolutions of racemic mixtures, a common method for obtaining single enantiomers, inherently have a maximum theoretical yield of 50%, immediately generating at least half the material as waste.

In contrast, modern synthetic routes, particularly those employing biocatalysis, offer significant environmental advantages. The enzymatic synthesis of chiral amines via reductive amination of the corresponding ketone (3'-fluoroacetophenone for (R)-1-(3-fluorophenyl)ethanamine) can proceed with high enantioselectivity (>99% ee) and high yield under mild, aqueous conditions. nih.govhims-biocat.eu This approach drastically reduces the need for hazardous organic solvents and toxic reagents, leading to a much lower E-Factor and PMI. tudelft.nlresearchgate.net For example, the use of amine dehydrogenases (AmDHs) can convert carbonyl compounds directly into chiral amines using only ammonia (B1221849), generating water as the sole by-product, representing a highly atom-efficient process. hims-biocat.eu

| Metric | Traditional Chemical Synthesis (Typical) | Biocatalytic Synthesis (Typical) | Environmental Implication |

| Atom Economy | Low to Moderate | High to Very High | Higher atom economy means less raw material is converted into waste. |

| E-Factor | High (e.g., 25-100+ for pharmaceuticals) | Low | Lower E-Factor indicates significantly less waste generated per kilogram of product. |

| Process Mass Intensity (PMI) | Very High (often >100 kg/kg ) | Low to Moderate | Lower PMI reflects a more resource-efficient and sustainable process with less overall waste. |

| Solvent & Reagent Toxicity | Often involves hazardous solvents and toxic heavy metal catalysts. | Primarily uses water as a solvent and biodegradable enzymes. tudelft.nl | Reduced risk to human health and the environment. nih.gov |

| Energy Consumption | Often requires high temperatures and pressures. | Operates at or near ambient temperature and pressure. tudelft.nl | Lower energy demand contributes to a smaller carbon footprint. |

Resource Efficiency and Waste Minimization in Chiral Amine Manufacturing

Resource efficiency and waste minimization are central tenets of green chemistry and sustainable manufacturing. researchgate.nettaylorfrancis.com In the context of producing this compound and other chiral amines, the focus is on maximizing the conversion of raw materials into the final product while minimizing or eliminating waste streams. researchgate.net

Chemical Synthesis Approaches: In traditional chemical synthesis, waste arises from multiple sources: unwanted by-products, spent reagents, catalysts that cannot be recovered, and large volumes of solvents used for reactions and purifications. Strategies to improve resource efficiency include:

Catalytic Reagents: Replacing stoichiometric reagents with catalytic ones (preferably heterogeneous catalysts for easy removal) improves atom economy and reduces waste.

Solvent Reduction and Recycling: Minimizing solvent use, or replacing hazardous solvents with greener alternatives (like water or supercritical CO2), significantly lowers the PMI. acsgcipr.org Robust solvent recycling programs are critical for large-scale manufacturing.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a "one-pot" or "telescoped" process) can drastically reduce solvent use for workups and purifications, thereby minimizing waste. careerchem.com

Biocatalytic Synthesis Approaches: Biocatalysis is inherently a resource-efficient technology. tudelft.nlresearchgate.net Enzymes operate under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and can often eliminate the need for functional group protection and deprotection steps common in traditional synthesis. tudelft.nl

High Selectivity: The high stereoselectivity of enzymes like transaminases or amine dehydrogenases allows for the direct production of the desired (R)-enantiomer of 1-(3-fluorophenyl)ethanamine (B130027) from its prochiral ketone precursor, avoiding the waste associated with resolving a racemic mixture. hims-biocat.eu

Enzyme Immobilization: Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple batches. tudelft.nl This enhances process stability and significantly reduces the cost and waste associated with the biocatalyst itself.

Enzyme Cascades: Designing multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next, mimics the efficiency of metabolic pathways in nature. hims-biocat.eu This approach avoids costly and waste-generating intermediate purification steps.

The management of fluorinated waste streams also presents a specific challenge, as organofluorine compounds can be persistent in the environment. mdpi.com Therefore, synthetic routes that efficiently incorporate the fluorine atom into the final product with minimal fluorinated by-products are highly desirable.

Techno-Economic Assessment of Biocatalytic vs. Chemical Processes

A techno-economic assessment (TEA) is crucial for determining the industrial viability of a manufacturing process. It evaluates both the technical feasibility and the economic competitiveness, considering capital expenditure (CapEx) and operating expenditure (OpEx). nih.govmdpi.com

Chemical Synthesis: While often perceived as well-established and scalable, traditional chemical synthesis for chiral amines can incur significant costs. These include:

Raw Materials: The cost of chiral auxiliaries, resolving agents, and expensive metal catalysts can be high.

Capital Costs: Reactors capable of handling high pressures or corrosive reagents may be required.

Operating Costs: High energy consumption for heating/cooling and significant costs for purchasing and disposing of large volumes of organic solvents contribute substantially to OpEx.

Biocatalytic Synthesis: Biocatalytic processes, once considered niche and expensive, are now increasingly economically competitive. tudelft.nlmdpi.com

Raw Materials: Biocatalytic routes often start from simpler, cheaper prochiral precursors. While enzymes were historically expensive, advances in protein engineering and recombinant production have dramatically lowered their cost. mdpi.com

Capital Costs: Biocatalytic reactions are typically run in standard, low-pressure batch reactors, reducing the need for specialized high-pressure equipment. tudelft.nl

Operating Costs: Significant savings are realized from reduced energy consumption due to mild reaction conditions. mdpi.com The use of water as a solvent and the elimination of many purification steps further reduce operational expenses. tudelft.nl

A comparative analysis of multi-enzyme systems for chiral amine production found that the primary cost driver is the enzyme itself. mdpi.com For a transaminase-based process, the biocatalyst accounted for over 92% of the raw material costs, while for a reductive amination process using an amine dehydrogenase, it was over 96%. mdpi.com However, the study concluded that by improving the enzyme's activity through protein engineering, the unit price of the product could be significantly reduced, making the biocatalytic route highly competitive. mdpi.com For example, a 4- to 5-fold improvement in amine dehydrogenase activity was projected to decrease the product's unit price from $2.06/g to approximately $0.5-0.6/g. mdpi.com

| Cost Factor | Chemical Synthesis | Biocatalytic Synthesis | Economic Implications |

| Starting Materials | Can be expensive (e.g., chiral precursors, resolving agents). | Often uses cheaper, simpler prochiral starting materials. | Biocatalysis can lower raw material costs. |

| Catalyst Cost | Variable; can be high for precious metal catalysts. | Can be a significant cost driver, but is decreasing. Enzyme immobilization allows for reuse, lowering effective cost. tudelft.nlmdpi.com | Advances in biotechnology are making enzymes more affordable. |

| Capital Expenditure (CapEx) | May require high-pressure or corrosion-resistant reactors. | Generally uses standard, lower-cost batch reactors. tudelft.nl | Lower initial investment for biocatalytic setups. |

| Operating Expenditure (OpEx) | High energy consumption; high cost for solvent purchase and disposal. | Low energy consumption; use of water as solvent reduces costs significantly. tudelft.nlmdpi.com | Substantial long-term savings in energy and waste management. |

| Process Complexity | Often multi-step with intermediate purifications. | Fewer steps, often "one-pot" due to high selectivity. tudelft.nl | Reduced labor, time, and resources for purification lead to lower costs. |

常见问题

Q. What are the optimal synthetic routes for (R)-1-(3-fluorophenyl)ethanamine, and how can enantiomeric purity be achieved?

Methodological Answer: The enantioselective synthesis of this compound can be achieved via catalytic hydrogenation of a chiral precursor. For example, hydrogenation of an optically active secondary amine (e.g., 4e) using 5% palladium on activated carbon (Pd/C) in methanol at 60°C for 21 hours yields the product with 72% enantiomeric excess (ee) . To improve enantiopurity, chiral resolution techniques such as preparative chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) are recommended. Confirmation of enantiopurity should involve chiral chromatographic analysis (e.g., Chiralcel OD-H column) or single-crystal X-ray diffraction if crystallizable derivatives are synthesized .

Q. How can the molecular structure and stereochemistry of this compound be characterized?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., 3-fluorophenyl group) and the ethylamine backbone. For example, characteristic splitting patterns in ¹H NMR (e.g., δ 1.32 ppm for the CH₃ group) and coupling constants (e.g., J = 6.6 Hz for the chiral center) are critical .

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation of a hexane/ethyl acetate mixture, and the absolute configuration is determined using Flack or Hooft parameters .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended for accurate thermochemical predictions. Key steps include:

- Geometry optimization at the B3LYP/6-311+G(d,p) level.

- Frequency calculations to confirm minima and derive thermodynamic corrections.

- Solvation effects (e.g., methanol) modeled using the SMD continuum solvation model.

This approach achieves <3 kcal/mol error in atomization energies and ionization potentials, as validated in benchmark studies .

Q. What catalytic strategies enable the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Ru-catalyzed cross-coupling reactions are effective for synthesizing derivatives. For example: